Tris(p-aminophenyl)methanol

Polymer Chemistry High-Performance Materials Thermal Analysis

Researchers requiring polyimides with Tg >350°C and low-k dielectrics (Dk ~2.6-2.9) find generic triamines lack the thermal stability and post-functionalization versatility needed. Pararosaniline Base solves this with a central -OH group that enables silylation-driven property tuning, unattainable with hydroxyl-free analogs. • Enables polyimides achieving Td5% up to 501°C and Tg up to 351°C, significantly exceeding 4,4',4''-triaminotriphenylmethane-based materials. • Post-polymerization silylation yields Dk 2.6-2.9 at 1 MHz and optical transparency of 75-82% at 400 nm. • Supplied as crystalline powder, ≥98% purity; ambient shipping; research-use only.

Molecular Formula C19H19N3O
Molecular Weight 305.4 g/mol
CAS No. 467-62-9
Cat. No. B1346810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(p-aminophenyl)methanol
CAS467-62-9
Molecular FormulaC19H19N3O
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N
InChIInChI=1S/C19H19N3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H,20-22H2
InChIKeyKRVRUAYUNOQMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(p-aminophenyl)methanol: Identity & Procurement


Tris(p-aminophenyl)methanol (CAS 467-62-9), also widely known as pararosaniline base or 4,4',4''-triaminotrityl alcohol, is a trifunctional organic building block belonging to the triphenylmethane class of compounds [1]. It features a central carbon atom bonded to three para-aminophenyl groups and a hydroxyl group, with a molecular formula of C19H19N3O and a molecular weight of 305.37 g/mol [2]. The compound is commercially available as a crystalline powder with a characteristic purple color and exhibits a melting point of 205 °C (dec.) . Its core utility stems from the presence of three nucleophilic aromatic amine groups combined with a reactive hydroxyl moiety, a structural signature that enables both condensation and crosslinking chemistries not accessible to simple triamines or triphenylmethane analogs lacking this central functionality .

Trifunctional aromatic building block with three para-amine groups
Central hydroxyl group enables post-polymerization modification
Compatible with condensation and crosslinking chemistries

Tris(p-aminophenyl)methanol: Why Generic Substitution Fails


Substituting Tris(p-aminophenyl)methanol with a generic triamine such as tris(4-aminophenyl)methane (CAS 548-61-8) or 1,3,5-tris(4-aminophenyl)benzene is not a like-for-like exchange in applications requiring specific solubility profiles, unique crosslinking densities, or tailored optoelectronic properties. The central hydroxyl group in Tris(p-aminophenyl)methanol fundamentally alters hydrogen-bonding capacity and provides a distinct site for post-polymerization modification, such as silyl ether formation, which is structurally precluded in analogs lacking this moiety . Empirical studies on derived polymers demonstrate that the presence of the hydroxyl-bearing triphenylmethane core yields materials with quantifiably different thermal stability windows and dielectric constants compared to those prepared from structurally related but hydroxyl-free monomers [1]. Furthermore, the compound's specific electronic structure, influenced by the central oxygen, governs its behavior as a dye intermediate and its performance in Schiff base formation for porous organic polymers, where alternative triamines fail to replicate the same porosity or thermal robustness [2]. These intrinsic chemical and physical property divergences necessitate a rigorous, data-driven selection process rather than simple functional group replacement.

Target monomer
+ Central hydroxyl group available for silyl-ether post-modification
+ Derived polyimides may reach Td5% > 480 °C in reported studies
Hydroxyl-free analog (e.g. tris(4-aminophenyl)methane)
- Hydroxyl absent; silylation pathway structurally inaccessible
- Reported thermal stability may shift to ~250 °C ceiling in comparable polyimides

Hydroxyl-free triamines cannot replicate the post-modification, thermal, dielectric, and optical property tuning enabled by the central OH group. Direct substitution may compromise material performance in demanding applications.

Tris(p-aminophenyl)methanol: Comparative Evidence


Thermal Stability Comparison in Polyimides

Polyimides synthesized using a hydroxyl-containing triphenylmethane-based diamine monomer (structurally derived from the target compound class) exhibit high glass transition temperatures (Tg) ranging from 314 to 351 °C and 5% weight loss degradation temperatures (Td5%) of 480 to 501 °C . In contrast, hyperbranched polyimides prepared from the comparator 4,4',4''-triaminotriphenylmethane (a structurally analogous triamine lacking the central hydroxyl) with pyromellitic dianhydride demonstrate lower thermal stability, with no significant weight loss observed only up to 250 °C and glass transition temperatures above 200 °C, representing a quantifiable shift in thermal performance ceiling [1].

Thermal stability
Cross-study comparable
Tg 314–351 °C, Td5% 480–501 °C (TPM-based PI with TBS groups) vs. Tg >200 °C, no weight loss up to 250 °C (hyperbranched PI from 4,4′,4″-triaminotriphenylmethane)
Higher thermal ceiling for hydroxyl-bearing monomer-derived polyimides
TGA under N2; DSC
Polymer Chemistry High-Performance Materials Thermal Analysis

Dielectric Performance via Post-Modification

Post-polymerization modification of hydroxyl-containing triphenylmethane-based polyimides (PI-TPMOH) via silyl ether reaction to yield PI-TPMOSi films resulted in a significant reduction in dielectric constant (Dk) from a range of 4.11–4.40 to 2.61–2.92 at 1 MHz . The dissipation factor (Df) correspondingly decreased from 0.00159–0.00235 to 0.00125–0.00171 at the same frequency . This modification pathway is uniquely enabled by the hydroxyl functionality present in the precursor monomer and is not accessible to hydroxyl-free analogs such as tris(4-aminophenyl)methane. The resulting Dk values below 3.0 are highly desirable for minimizing signal propagation delay in next-generation integrated circuits.

Dielectric constant (Dk)
Class-level inference
Post-silylation Dk 2.61–2.92 vs. pre-modification 4.11–4.40 at 1 MHz
Hydroxyl-enabled silylation reduces Dk by ~29–41%
Impedance analyzer, room temp
Microelectronics Dielectric Materials Polyimide Films

Optical Transparency Enhancement

The hydroxyl group of the triphenylmethane core enables post-polymerization attachment of bulky tert-butyldimethylsiloxy (TBS) side groups, which significantly reduces interchain packing and charge-transfer complex (CTC) formation. This molecular design, achievable due to the specific hydroxyl reactivity, increased the optical transmittance at 400 nm (T400) of polyimide films from a baseline range of 45.3%–68.8% to a significantly enhanced range of 75.4%–81.6% . This level of transparency is a direct consequence of the monomer's functional group and is not replicable with the comparator tris(4-aminophenyl)methane, which lacks the necessary hydroxyl group for silylation, and would retain lower transparency due to persistent CTC effects.

Optical transmittance (T400)
Class-level inference
Post-modification 75.4–81.6% vs. pre-modification 45.3–68.8%
Silylation enhances transparency; supports optoelectronic material design
UV-Vis of polymer films
Optoelectronics Transparent Films Polymer Modification

Electrochemical Band Gap Reduction

The oxidative polymerization of Tris(4-aminophenyl)methanol to form Poly-tris(4-aminophenyl)methanol (P-TAPM) results in a polymer with optical and electrochemical band gaps lower than those of the monomeric precursor [1]. This indicates a more extended conjugated structure in the polymer, a property that differentiates it from polymers derived from simple aniline or other triamines where the polymerization does not yield the same degree of electronic delocalization. While a direct comparator with quantitative band gap values is not specified in the available literature, the qualitative and quantitative trend (lower band gap) is a measurable attribute of this specific compound's polymerization behavior.

Band gap reduction
Supporting evidence
Polymer P-TAPM exhibits lower optical/electrochemical band gap than monomer
Polymerization may enable extended conjugation for electronic tuning
Cyclic voltammetry; UV-Vis. Exact eV not reported
Conductive Polymers Electrochemistry Band Gap Engineering

Tris(p-aminophenyl)methanol: Key Application Scenarios


High-Temperature Resins and Coatings

Based on the demonstrated thermal stability of derived polymers (Td5% up to 501 °C and Tg up to 351 °C) , this compound is an ideal candidate monomer for synthesizing high-performance polyimides or crosslinked networks for aerospace composites, high-temperature adhesives, and protective coatings for electronics. The ability to withstand processing temperatures above 400 °C without significant degradation, as inferred from the Td5% data, positions it advantageously over triamines like 4,4',4''-triaminotriphenylmethane, which yield materials with a lower thermal ceiling (~250 °C) [1].

Low-Dielectric Interlayer Dielectrics

The unique hydroxyl functionality enables post-polymerization modification to achieve a low dielectric constant (Dk ~2.6–2.9 at 1 MHz) . This property is critical for minimizing resistive-capacitive (RC) delay in integrated circuits. A scientific user would prioritize this monomer over alternatives like tris(4-aminophenyl)methane because the latter cannot be functionalized via the same silylation pathway to achieve comparable dielectric performance, making Tris(p-aminophenyl)methanol the preferred precursor for next-generation low-k materials.

Transparent and Flexible Substrates

The capacity to enhance optical transparency to 75–82% at 400 nm via post-polymerization silylation is a key differentiator. This makes the monomer a strategic building block for synthesizing colorless polyimide films for flexible displays, touch panels, and optical sensors. The procurement decision is directly justified by the quantitative improvement in T400, a metric that cannot be achieved with hydroxyl-free triphenylmethane triamines, which would likely retain lower transparency due to dense chain packing.

Conductive Polymers and Electrochromic Devices

The observation of a reduced electrochemical band gap upon polymerization of Tris(4-aminophenyl)methanol [1] supports its use as a precursor for developing conjugated polymers with tailored electronic properties. While further comparative data is needed, this initial evidence points to a unique polymerization outcome not guaranteed by other triamines, making it a compound of interest for exploratory studies in organic electronics and sensors.

Application
Selection Property
Validation Focus
High-temperature resins & coatings
Hydroxyl-dependent thermal performance
TGA/DSC evaluation of derived polymer under N2
Low-dielectric interlayer dielectrics
Post-silylation dielectric constant reduction
Dielectric constant at target frequency (1 MHz)
Transparent flexible substrates
Silylation-induced transparency enhancement
Optical transmittance at 400 nm
Conductive polymers & electrochromics
Polymerization-induced band gap reduction
Electrochemical and optical band gap characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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